Cas no 62826-22-6 (3-(2-Ethylphenyl)-1-propene)

3-(2-Ethylphenyl)-1-propene structure
3-(2-Ethylphenyl)-1-propene structure
Product name:3-(2-Ethylphenyl)-1-propene
CAS No:62826-22-6
MF:C11H14
Molecular Weight:146.228863239288
MDL:MFCD11553760
CID:4715657
PubChem ID:18694504

3-(2-Ethylphenyl)-1-propene 化学的及び物理的性質

名前と識別子

    • 3-(2-Ethylphenyl)-1-propene
    • 1-allyl-2-ethylbenzene
    • IFWGWAZSSQBVOQ-UHFFFAOYSA-N
    • 1-ethyl-2-(prop-2-en-1-yl)benzene
    • MDL: MFCD11553760
    • インチ: 1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3
    • InChIKey: IFWGWAZSSQBVOQ-UHFFFAOYSA-N
    • SMILES: C1(C=CC=CC=1CC=C)CC

計算された属性

  • 精确分子量: 146.109550447g/mol
  • 同位素质量: 146.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 115
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 0

3-(2-Ethylphenyl)-1-propene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB360344-5 g
3-(2-Ethylphenyl)-1-propene, 97%; .
62826-22-6 97%
5g
€1777.00 2023-06-20
Enamine
EN300-698368-1.0g
1-ethyl-2-(prop-2-en-1-yl)benzene
62826-22-6
1g
$728.0 2023-05-30
Enamine
EN300-698368-0.5g
1-ethyl-2-(prop-2-en-1-yl)benzene
62826-22-6
0.5g
$699.0 2023-05-30
Fluorochem
200391-2g
3-(2-Ethylphenyl)-1-propene
62826-22-6 97%
2g
£453.00 2022-03-01
Enamine
EN300-698368-10.0g
1-ethyl-2-(prop-2-en-1-yl)benzene
62826-22-6
10g
$3131.0 2023-05-30
abcr
AB360344-5g
3-(2-Ethylphenyl)-1-propene, 97%; .
62826-22-6 97%
5g
€1777.00 2025-02-21
Enamine
EN300-698368-0.05g
1-ethyl-2-(prop-2-en-1-yl)benzene
62826-22-6
0.05g
$612.0 2023-05-30
Enamine
EN300-698368-0.25g
1-ethyl-2-(prop-2-en-1-yl)benzene
62826-22-6
0.25g
$670.0 2023-05-30
TRC
E085275-250mg
3-(2-Ethylphenyl)-1-propene
62826-22-6
250mg
$ 255.00 2022-06-05
abcr
AB360344-1 g
3-(2-Ethylphenyl)-1-propene, 97%; .
62826-22-6 97%
1g
€545.70 2023-06-20

3-(2-Ethylphenyl)-1-propene 関連文献

3-(2-Ethylphenyl)-1-propeneに関する追加情報

3-(2-Ethylphenyl)-1-propene: A Comprehensive Overview

3-(2-Ethylphenyl)-1-propene, also known by its CAS number CAS No. 62826-22-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C11H14, belongs to the class of substituted propenes and exhibits unique chemical properties due to its aromatic and alkenyl substituents. The compound's structure, featuring a phenyl group substituted with an ethyl group at the 2-position and a propene moiety at the 3-position, makes it a valuable precursor in various synthetic pathways.

The synthesis of 3-(2-Ethylphenyl)-1-propene typically involves methods such as Friedel-Crafts alkylation or through the use of transition metal-catalyzed coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to facilitate the construction of this compound with high fidelity.

In terms of chemical properties, 3-(2-Ethylphenyl)-1-propene is known for its moderate stability under ambient conditions. The compound exhibits a melting point of approximately -5°C and a boiling point around 78°C, making it suitable for various thermal processing applications. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, which is advantageous for its use in solution-based reactions.

The compound's electronic structure, characterized by conjugation between the phenyl ring and the propene group, imparts unique optical properties. Recent studies have explored its potential as a chromophore in organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating 3-(2-Ethylphenyl)-1-propene into OLED architectures can enhance device efficiency by optimizing charge transport properties and emission characteristics.

In the realm of pharmacology, 3-(2-Ethylphenyl)-1-propene has shown promise as a lead compound in drug discovery efforts. Its ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), has been investigated in preclinical studies. These studies suggest that derivatives of this compound may possess therapeutic potential in treating conditions such as inflammation and neurodegenerative diseases.

The environmental impact of 3-(2-Ethylphenyl)-1-propene has also been a topic of recent research. Studies indicate that the compound undergoes biodegradation under aerobic conditions, with half-life estimates suggesting moderate persistence in aquatic environments. Regulatory agencies have recommended prudent handling practices to minimize ecological exposure.

In conclusion, 3-(2-Ethylphenyl)-1-propene, CAS No. 62826-22-6, stands as a versatile compound with applications spanning materials science, pharmacology, and beyond. Its unique chemical properties and recent advancements in its synthesis and application underscore its importance in contemporary research. As ongoing studies continue to uncover new facets of this compound's potential, it remains at the forefront of innovation in organic chemistry.

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Amadis Chemical Company Limited
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